molecular formula C8H2Cl3F2NO B1404607 2,3-Difluoro-4-(trichloromethoxy)benzonitrile CAS No. 1404194-24-6

2,3-Difluoro-4-(trichloromethoxy)benzonitrile

Cat. No. B1404607
CAS RN: 1404194-24-6
M. Wt: 272.5 g/mol
InChI Key: GZHZXWXGPZQBRT-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(trichloromethoxy)benzonitrile (DFTCMB) is an organic compound belonging to the class of benzonitriles. It is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis, and has been studied for its potential applications in the field of biochemistry.

Mechanism of Action

2,3-Difluoro-4-(trichloromethoxy)benzonitrile has been studied for its potential to inhibit the enzyme cyclooxygenase (COX). COX is an enzyme involved in the production of prostaglandins, which are involved in a variety of physiological processes. 2,3-Difluoro-4-(trichloromethoxy)benzonitrile has been found to inhibit the activity of COX by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
2,3-Difluoro-4-(trichloromethoxy)benzonitrile has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are involved in a variety of physiological processes, including inflammation and pain. In addition, 2,3-Difluoro-4-(trichloromethoxy)benzonitrile has been found to inhibit the activity of other enzymes involved in the synthesis of prostaglandins and other compounds.

Advantages and Limitations for Lab Experiments

2,3-Difluoro-4-(trichloromethoxy)benzonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. In addition, it is relatively stable and has a long shelf life. However, there are some limitations to using 2,3-Difluoro-4-(trichloromethoxy)benzonitrile in laboratory experiments. It is highly toxic and should be handled with caution. In addition, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

Future research on 2,3-Difluoro-4-(trichloromethoxy)benzonitrile could focus on further exploring its potential applications in the field of biochemistry, including its potential to inhibit the activity of other enzymes involved in the synthesis of prostaglandins and other compounds. In addition, further research could explore the potential of 2,3-Difluoro-4-(trichloromethoxy)benzonitrile to be used as a reagent in organic synthesis and its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. Finally, further research could explore the potential of 2,3-Difluoro-4-(trichloromethoxy)benzonitrile to be used as a therapeutic agent for the treatment of various diseases.

Scientific Research Applications

2,3-Difluoro-4-(trichloromethoxy)benzonitrile has been studied for its potential applications in the fields of biochemistry and organic synthesis. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in organic synthesis. In addition, it has been studied for its potential applications in the field of biochemistry, including as a potential inhibitor of the enzyme cyclooxygenase (COX).

properties

IUPAC Name

2,3-difluoro-4-(trichloromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl3F2NO/c9-8(10,11)15-5-2-1-4(3-14)6(12)7(5)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHZXWXGPZQBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)F)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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